6-Chloro-5-methyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-5-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular formula of 6-Chloro-5-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is 6-chloro-5-methyl-3-nitro-2-pyridinamine . The SMILES representation isCC1=C(C=C(C(=N1)N)N+[O-])Cl
. Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
6-Chloro-5-methyl-3-nitropyridin-2-amine is a solid substance . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform . The compound should be stored in a cool, dry place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
1. Formation of Aminals via Pummerer Rearrangement
The reaction of 2-amino-3-nitropyridine, a derivative of 6-Chloro-5-methyl-3-nitropyridin-2-amine, with acid chlorides led to the unexpected formation of aminals, specifically N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process, occurring in the presence of dimethyl sulfoxide and a tertiary base like pyridine, can be explained through a Pummerer type rearrangement, a significant discovery in chemical synthesis (Rakhit, Georges, & Bagli, 1979).
2. Buchwald–Hartwig Arylamination
A study focused on the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, involving a Buchwald–Hartwig arylamination process. This compound's structure was confirmed using various spectroscopic methods and its potential as an inhibitor for certain kinases was evaluated (Wydra et al., 2021).
3. Vicarious Nucleophilic Amination
Research on vicarious nucleophilic amination of 3-nitropyridines, closely related to 6-Chloro-5-methyl-3-nitropyridin-2-amine, has led to the successful amination of nine 3-nitropyridine compounds. This method provided a general approach for preparing 3- or 4-substituted-2-amino-5-nitropyridines, useful in various chemical syntheses (Bakke, Svensen, & Trevisan, 2001).
4. Ultrasound-assisted Solubility Improvement
In an effort to improve drug solubility, ultrasound irradiation was used to form salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine, a compound structurally similar to 6-Chloro-5-methyl-3-nitropyridin-2-amine. This method resulted in a significant reduction in reaction times and offered an eco-friendly approach to enhancing solubility of drug-like compounds (Machado et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-chloro-5-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQCLXAYGVVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618664 | |
Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-3-nitropyridin-2-amine | |
CAS RN |
202217-19-4 | |
Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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